

An In-depth Technical Guide to the Chemical Properties of Aroclor 1254

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Compound of Interest

Compound Name: Aroclor 1254

Cat. No.: B056473

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Aroclor 1254 is a complex mixture of polychlorinated biphenyls (PCBs) that was formerly manufactured and widely used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and plasticizers.^{[1][2]} Its chemical stability and resistance to degradation have led to its persistence in the environment, posing significant toxicological concerns.^{[3][4]} The name "Aroclor 1254" signifies a biphenyl structure with 12 carbon atoms ("12") and an average chlorine content of approximately 54% by mass ("54").^{[5][6]} This mixture primarily consists of pentachlorobiphenyls, along with other chlorinated homologs.^[7]

This guide provides a detailed overview of the key chemical and physical properties of Aroclor 1254, outlines standard experimental protocols for their determination, and illustrates relevant biological and analytical pathways.

Quantitative Chemical and Physical Properties

The physicochemical properties of Aroclor 1254 govern its environmental fate, transport, and bioavailability. The data presented below represents values for the mixture; individual congeners within the mixture will have distinct properties.

Property	Value	Reference(s)
IUPAC Name	1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene (representative congener)	[7]
CAS Number	11097-69-1	[8][9]
Average Molecular Weight	326.43 - 328 g/mol	[7][8][10]
Molecular Formula	C ₁₂ H ₅ Cl ₅ (average)	[8]
Physical State	Light yellow, viscous liquid; becomes a sticky resin at lower temperatures.	[10][11]
Density	1.54 g/cm ³ at 25 °C	[10]
Boiling Point Range	365–390 °C	[10]
Vapor Pressure	7.71 x 10 ⁻⁵ mm Hg at 25 °C (0.01 Pa)	[10][11]
Water Solubility	0.012 - 0.057 mg/L at 24-25 °C	[10]
Log K _{ow} (Octanol-Water Partition Coefficient)	6.3 - 6.5	[10][11]
Henry's Law Constant	2.83 x 10 ⁻⁴ atm·m ³ /mol at 25 °C (estimated)	[10]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like Aroclor 1254 is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility Determination (OECD Guideline 105)

Due to its very low water solubility (<10⁻² g/L), the Column Elution Method is the most appropriate technique for Aroclor 1254.[10][12][13]

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a stable plateau, which represents the saturation concentration (i.e., water solubility).

Methodology:

- **Preparation of the Column:** A solid support material (e.g., glass beads, silica gel) is coated with Aroclor 1254, typically by dissolving the PCB mixture in a volatile solvent, mixing with the support, and evaporating the solvent. The coated support is then packed into a chromatography column.
- **Elution:** Degassed, distilled water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached. The temperature is maintained at a constant value, typically 20 ± 0.5 °C.
- **Sample Collection:** The eluate is collected in fractions.
- **Analysis:** The concentration of Aroclor 1254 in each fraction is determined using a highly sensitive analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
- **Determination of Solubility:** A graph of concentration versus time (or volume) is plotted. The concentration plateau indicates the water solubility. The mean of the concentrations in at least five consecutive fractions on the plateau is taken as the final value.

Vapor Pressure Determination (OECD Guideline 104)

For substances with very low vapor pressure like Aroclor 1254, the Gas Saturation Method is suitable.^{[9][14][15]}

Principle: A carrier gas (e.g., nitrogen or argon) is passed at a known, controlled flow rate through or over the surface of the test substance. The substance's vapor is carried along with the gas. The mass of the substance transported by a known volume of gas is determined, from which the vapor pressure can be calculated.

Methodology:

- **Apparatus Setup:** Aroclor 1254 is placed in a thermostatically controlled sample boat or on a suitable inert support to maximize surface area.
- **Gas Saturation:** A slow, precisely metered stream of dry inert gas is passed over the sample, allowing it to become saturated with the substance's vapor. The temperature must be strictly controlled.
- **Vapor Trapping:** The gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the vaporized Aroclor 1254.
- **Quantification:** The amount of trapped Aroclor 1254 is quantified, typically by solvent extraction of the trap followed by GC-MS analysis.
- **Calculation:** The vapor pressure (P) is calculated using the ideal gas law: $P = (m / V) * (RT / M)$ Where:
 - m is the mass of the collected substance
 - V is the total volume of gas passed
 - R is the ideal gas constant
 - T is the absolute temperature
 - M is the average molecular weight of Aroclor 1254

Octanol-Water Partition Coefficient (K_{ow}) Determination (OECD Guideline 123)

Given the high Log K_{ow} value of Aroclor 1254, the Slow-Stirring Method is the preferred approach to avoid the formation of micro-emulsions that can confound results from the traditional shake-flask method.^[7]

Principle: The slow-stirring method determines the partition coefficient by achieving equilibrium between water, 1-octanol, and the test substance in a stirred vessel without creating a turbulent emulsion. This allows for a more accurate determination for highly hydrophobic compounds.

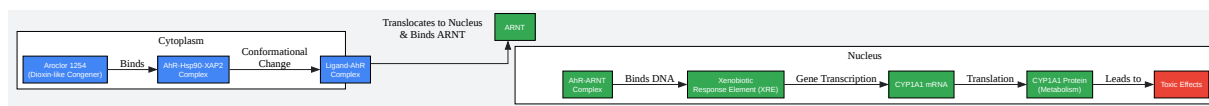
Methodology:

- **System Preparation:** A jacketed glass vessel is filled with precise volumes of 1-octanol and water (pre-saturated with each other). The test substance, Aroclor 1254, is introduced, typically into the octanol phase.
- **Equilibration:** The mixture is stirred at a slow, constant speed for an extended period (can be several days) to reach equilibrium. The temperature is maintained at a constant level. The stirring speed is set to be fast enough to promote partitioning but slow enough to avoid disturbing the phase interface.
- **Phase Separation:** Stirring is stopped, and the two phases are allowed to separate completely.
- **Sampling:** Samples are carefully taken from the center of both the 1-octanol and water phases.
- **Analysis:** The concentration of Aroclor 1254 in each phase is determined by an appropriate analytical method (e.g., GC-MS).
- **Calculation:** The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the octanol phase (C_o) to the concentration in the aqueous phase (C_a): $K_{ow} = C_o / C_a$. The result is typically expressed as its base-10 logarithm ($\log K_{ow}$).

Signaling Pathways and Analytical Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dioxin-like congeners present in Aroclor 1254 are known to exert toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.^[16] This pathway is a critical mechanism of PCB toxicity.

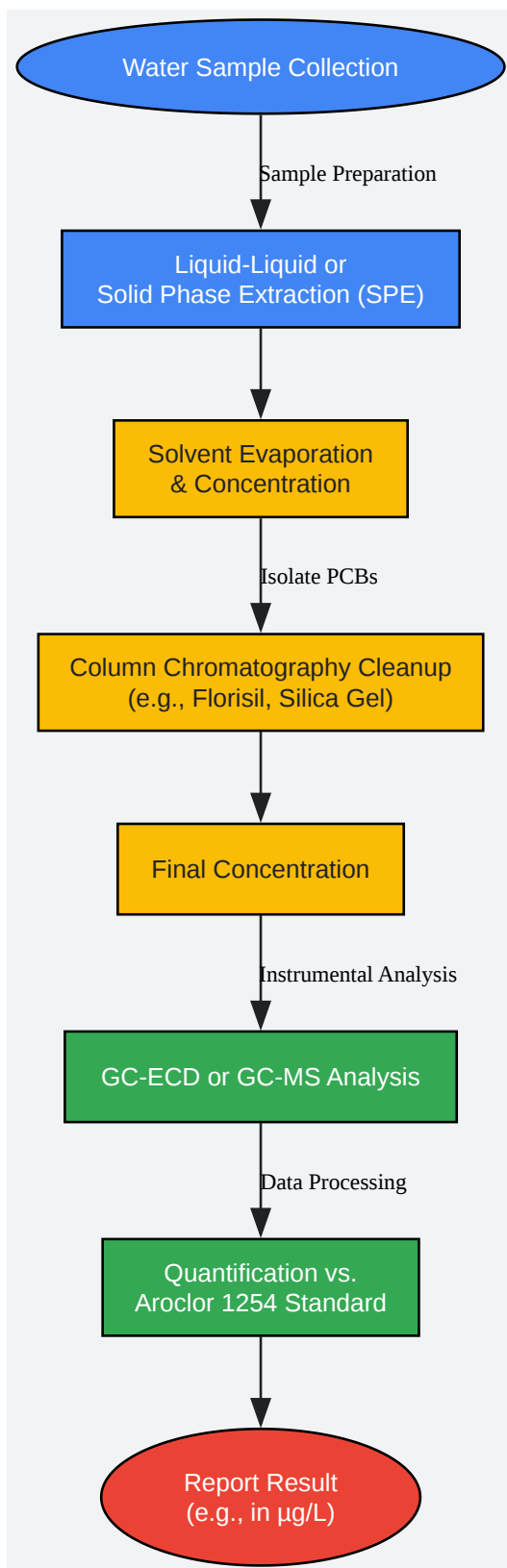


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Caption: Simplified signaling pathway for Aroclor 1254-mediated AhR activation and downstream effects.

General Analytical Workflow for Aroclor 1254 in Water

The analysis of Aroclor 1254 in environmental samples requires multiple steps to isolate and quantify the compound from the sample matrix.



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